2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiazole ring to its oxidized derivatives.
Reduction: : Reduction of the oxo group to a hydroxyl group.
Substitution: : Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include oxidized thiazole derivatives, hydroxylated thiazolo[3,2-a]pyrimidines, and substituted thiazolo[3,2-a]pyrimidines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Biology: : Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: : The compound and its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiazolo[3,2-a]pyrimidine core and the N-(1,3-thiazol-2-yl)acetamide group. Similar compounds include other thiazolo[3,2-a]pyrimidines and thiazoles, which may have different substituents or functional groups. These compounds are often compared in terms of their biological activity, stability, and synthetic accessibility.
Properties
IUPAC Name |
2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-7-5-14-12-16(10(7)18)8(6-20-12)4-9(17)15-11-13-2-3-19-11/h2-3,5,8H,4,6H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVNHNPNLTWNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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